2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N3O3S2/c1-22(15-6-3-2-4-7-15)18(25)14-24-17-10-13-29-19(17)20(26)23(21(24)27)11-9-16-8-5-12-28-16/h2-8,10,12-13,19H,9,11,14H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAFXNJRQXGXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N3O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Core Variations: The thieno[3,2-d]pyrimidine core is shared with most analogs, but fused systems (e.g., pyrido-thieno in ) increase complexity and may alter solubility .
- Substituent Impact : The target’s 2,4-dioxo groups distinguish it from chlorinated or trifluoromethylated analogs (), likely affecting electronic properties and target binding .
- Acetamide Modifications : Compared to sulfonamide () or benzamide () derivatives, the N-methyl-N-phenylacetamide in the target compound may reduce polarity, enhancing membrane permeability .
Key Observations :
- Synthetic Routes : The target compound’s synthesis may parallel ’s use of POCl₃ for pyrimidine activation and ’s diazotization for heterocycle formation .
- Melting Points: Compounds with polar groups (e.g., oxo, cyano) exhibit higher melting points (220–236°C in ), while halogenated analogs () have lower values .
- Solubility : The target’s dioxo groups may enhance aqueous solubility compared to trichloromethyl derivatives but reduce it relative to sulfonamides () .
Biological Activity
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.5 g/mol. The compound features a complex structure consisting of multiple rings and functional groups that contribute to its biological activity.
Key Structural Features
- Thieno[3,2-d]pyrimidine core : This core is known for its role in various biological activities.
- Thiophene ring : Imparts unique electronic properties that may enhance biological interactions.
- Dioxo and acetamide groups : These functional groups are critical for the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer therapy and enzyme inhibition.
Anticancer Activity
Several studies have explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
-
Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). A study reported an IC50 value indicating significant cytotoxicity against these cell lines .
Cell Line IC50 (µM) MCF-7 12.5 HCT-116 15.0 PC-3 10.0 - Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as EGFR and PI3K, which are crucial for cancer cell survival and proliferation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:
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MIF2 Inhibition : A study highlighted that derivatives of thieno[3,2-d]pyrimidines can inhibit MIF2 tautomerase activity effectively. The most potent derivative exhibited an IC50 of 2.6 µM .
Compound IC50 (µM) 5d 2.6 Control 10.0
Case Studies
Several research articles have documented the synthesis and evaluation of compounds related to this structure:
- Synthesis and Evaluation : A recent study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the thiophene ring could modulate the potency against cancer cells, suggesting that further structural optimization could lead to more effective therapeutics .
Q & A
Q. What are the optimal synthetic routes and critical characterization techniques for ensuring the structural integrity of the compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives and subsequent functionalization. Key steps require precise control of temperature (60–80°C), solvent selection (e.g., DMF or acetonitrile), and pH (neutral to mildly acidic) to avoid side reactions and ensure high yields (>70%) . Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., thiophen-2-yl ethyl group at position 3) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 468.55 g/mol for analogs) and detects impurities .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What key structural features of the compound influence its biological activity?
- Methodological Answer : The thieno[3,2-d]pyrimidine core and N-methyl-N-phenylacetamide side chain are critical for target engagement. Substituents like the thiophen-2-yl ethyl group enhance lipophilicity, improving membrane permeability, while the dioxo moiety facilitates hydrogen bonding with enzymatic targets (e.g., kinases) . Comparative studies with analogs lacking the thiophene group show reduced activity, confirming its role in binding .
Q. What analytical techniques are essential for confirming purity and structural identity during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dioxo moiety) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Refine docking poses by accounting for protein flexibility and solvation effects (e.g., 100-ns simulations in explicit solvent) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) to validate binding models. Discrepancies may arise from unaccounted entropic contributions or allosteric effects .
- Mutagenesis Studies : Test computational hypotheses by altering key residues in the target enzyme (e.g., kinase ATP-binding pocket) .
Q. What strategies optimize the compound’s selectivity for specific enzymatic targets (e.g., kinases vs. phosphodiesterases)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the N-phenylacetamide group to introduce steric hindrance (e.g., ortho-substituents) or polar groups (e.g., -NO₂) to reduce off-target interactions .
- Kinase Profiling Panels : Screen against a panel of 50+ kinases to identify selectivity hotspots. For example, fluorophenyl analogs show 10-fold selectivity for EGFR over VEGFR .
- Co-crystallization : Resolve X-ray structures of the compound bound to targets to guide rational design .
Q. How should conflicting reports on the compound’s bioactivity across cell lines be addressed?
- Methodological Answer :
- Standardized Assay Conditions : Control for variables like serum concentration, passage number, and hypoxia (e.g., use <10% FBS and normoxia) .
- Metabolomic Profiling : Compare intracellular ATP/NADPH levels to rule out metabolic interference in sensitive cell lines .
- Orthogonal Assays : Validate antiproliferative effects via clonogenic assays alongside MTT to exclude false positives from mitochondrial toxicity .
Q. What methodologies assess the compound’s metabolic stability and potential for drug-drug interactions?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL, 37°C) and quantify parent compound depletion via LC-MS. CYP3A4/2D6 inhibition assays identify interaction risks .
- Reactive Metabolite Screening : Trapping studies with glutathione or KCN to detect toxic intermediates .
- Pharmacokinetic Modeling : Fit IV/PO data to two-compartment models to predict half-life and clearance .
Q. How can synergistic effects between this compound and established therapeutics be systematically evaluated?
- Methodological Answer :
- Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) values. Synergy (CI < 1) is observed with DNA-damaging agents (e.g., cisplatin) in resistant cancer models .
- Pathway Analysis : RNA-seq or phosphoproteomics to map synergistic signaling nodes (e.g., PI3K/AKT suppression alongside mTOR inhibition) .
- In Vivo Validation : Test combinations in xenograft models with staggered dosing to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
